
N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate: is a quaternary ammonium compound with the molecular formula C6H17NO4S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and an ethanaminium group bonded to a hydrogen sulfate ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate typically involves the quaternization of N,N-dimethylethanamine with ethyl iodide, followed by the reaction with sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the quaternization reaction.
Solvent: Polar solvents such as ethanol or water to dissolve the reactants.
Reaction Time: Several hours to ensure complete conversion to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-) can react with the quaternary ammonium group.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield N-ethyl-N,N-dimethylethanolamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is employed as a surfactant and emulsifying agent, aiding in the solubilization of hydrophobic compounds in aqueous solutions.
Industry: In industrial applications, this compound is utilized in the formulation of detergents, fabric softeners, and antistatic agents due to its surfactant properties.
Wirkmechanismus
The mechanism by which N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate exerts its effects is primarily through its surfactant properties. The quaternary ammonium group interacts with both hydrophilic and hydrophobic molecules, reducing surface tension and enhancing solubility. This interaction facilitates the formation of micelles, which can encapsulate hydrophobic compounds and improve their dispersion in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylethanaminium chloride: Similar structure but with a chloride ion instead of a hydrogen sulfate ion.
N-Ethyl-N,N-dimethylethanaminium bromide: Similar structure but with a bromide ion.
N,N-Diethylethanaminium hydrogen sulfate: Similar structure but with two ethyl groups instead of one ethyl and two methyl groups.
Uniqueness: N-Ethyl-N,N-dimethylethanaminium hydrogen sulfate is unique due to its specific combination of an ethyl group, two methyl groups, and a hydrogen sulfate ion. This unique structure imparts distinct surfactant properties, making it particularly effective in applications requiring phase transfer catalysis and solubilization of hydrophobic compounds.
Eigenschaften
CAS-Nummer |
403695-54-5 |
|---|---|
Molekularformel |
C6H17NO4S |
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
diethyl(dimethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C6H16N.H2O4S/c1-5-7(3,4)6-2;1-5(2,3)4/h5-6H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
GRKLCOPAQBIPFW-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(C)CC.OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)

![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
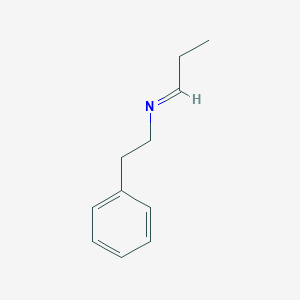

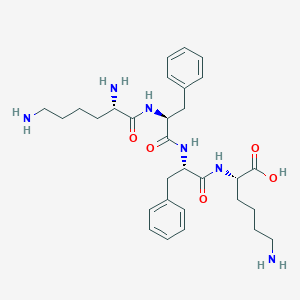
![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)
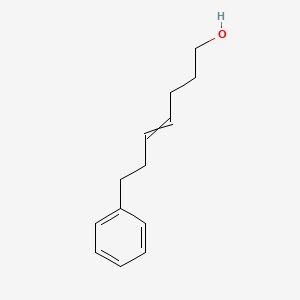


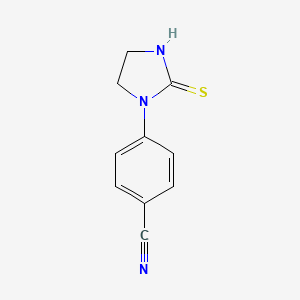
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
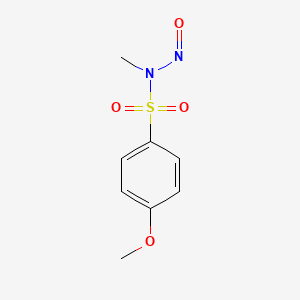
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
